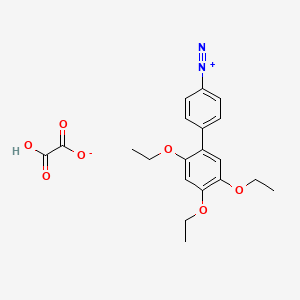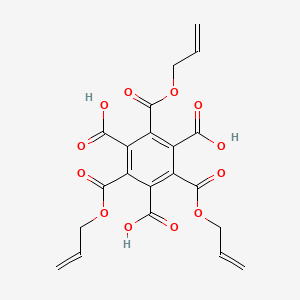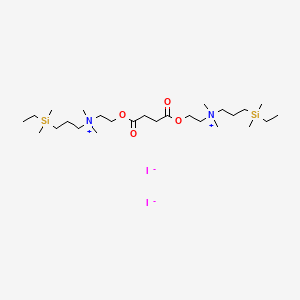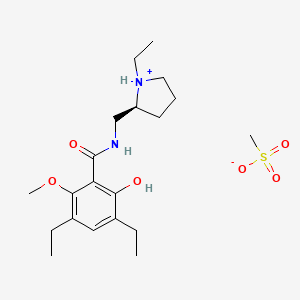
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide is a quaternary ammonium compound. It is known for its unique structure, which includes a bicyclic nonane ring system with multiple ammonium groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide typically involves the N-alkylation of 3-azabicyclo(3.3.1)nonane derivatives. One common method includes the reaction of 3-azabicyclo(3.3.1)nonane with methyl iodide under controlled conditions to form the quaternary ammonium salt . The reaction conditions, such as solvent polarity and temperature, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale N-alkylation reactions using automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives.
Applications De Recherche Scientifique
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions and ion transport.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s quaternary ammonium groups enable it to bind to negatively charged sites on cell membranes, affecting ion transport and membrane stability. This interaction can lead to various biological effects, including antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide include:
- 3-Azoniabicyclo(3.3.1)nonane derivatives with different alkyl groups.
- Quaternary ammonium compounds with similar bicyclic structures.
Uniqueness
What sets this compound apart is its specific combination of a bicyclic nonane ring and multiple ammonium groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications.
Propriétés
Numéro CAS |
64058-12-4 |
|---|---|
Formule moléculaire |
C16H34I2N2 |
Poids moléculaire |
508.26 g/mol |
Nom IUPAC |
trimethyl-[4-(3-methyl-3-azoniabicyclo[3.3.1]nonan-3-yl)butyl]azanium;diiodide |
InChI |
InChI=1S/C16H34N2.2HI/c1-17(2,3)10-5-6-11-18(4)13-15-8-7-9-16(12-15)14-18;;/h15-16H,5-14H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
VPSBSHPMUADTAT-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(CC2CCCC(C2)C1)CCCC[N+](C)(C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


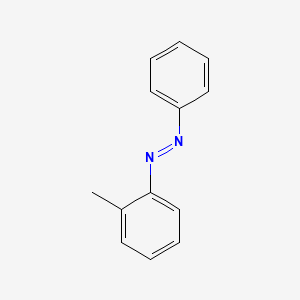

![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
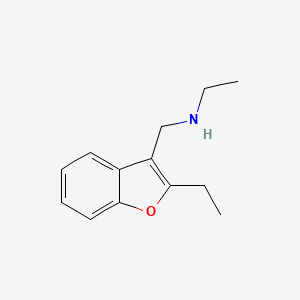
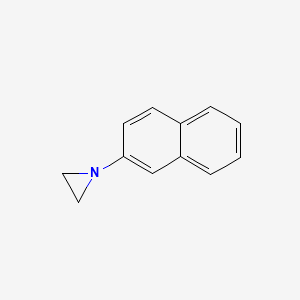

![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)

![2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13778906.png)
![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
